molecular formula C8H11BrN2O B6598989 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine CAS No. 1289209-27-3

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine

Cat. No. B6598989
CAS RN: 1289209-27-3
M. Wt: 231.09 g/mol
InChI Key: OAYNKRYEIUYQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine (3-BrPPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It has been used for its ability to interact with biological targets and its ability to act as a substrate for enzymes. 3-BrPPA has been studied for its potential as a therapeutic agent, and has been used as a model compound for drug design and development.

Scientific Research Applications

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine has been used in a variety of scientific research applications, including drug design and development, enzyme inhibition studies, and as a model compound for various biochemical processes. It has been used as a substrate for various enzymes, and has been used to study the binding of ligands to proteins. It has also been used to study the effects of various drugs on biochemical pathways, and to investigate the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is not fully understood, but it is believed to interact with biological targets by forming hydrogen bonds and hydrophobic interactions. It is believed to act as a substrate for enzymes, and it is also believed to bind to proteins and other biological targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to interact with biological targets by forming hydrogen bonds and hydrophobic interactions. It is believed to act as a substrate for enzymes, and it is also believed to bind to proteins and other biological targets. It has been shown to have an inhibitory effect on the activity of various enzymes, and it has been used to study the effects of various drugs on biochemical pathways.

Advantages and Limitations for Lab Experiments

The main advantage of 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is its high yield and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a toxic compound and should be handled with care. In addition, this compound is not suitable for use in in vivo studies, as its toxicity may be too high for use in living organisms.

Future Directions

There are several potential future directions for research on 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine. These include further investigation into its mechanism of action, its potential as a therapeutic agent, and its use as a model compound for drug design and development. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. Finally, further research could be conducted into its potential applications in drug discovery and development.

Synthesis Methods

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is synthesized from the reaction of 4-bromopyridine with propan-1-amine in the presence of a strong base such as sodium hydride. The reaction proceeds in a two-step process, with the first step involving the formation of a pyridine-amine intermediate, and the second step involving the formation of the final product. The reaction is typically carried out at room temperature, and the yield of the product is typically high.

properties

IUPAC Name

3-(3-bromopyridin-4-yl)oxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYNKRYEIUYQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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